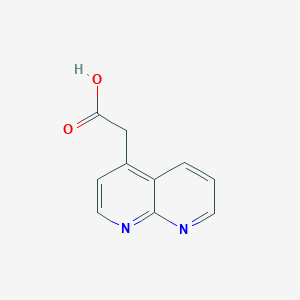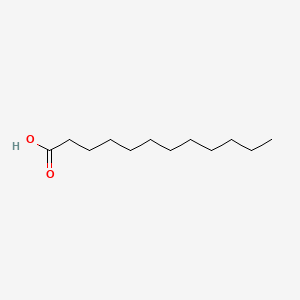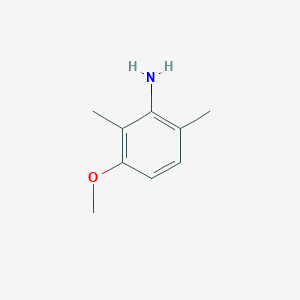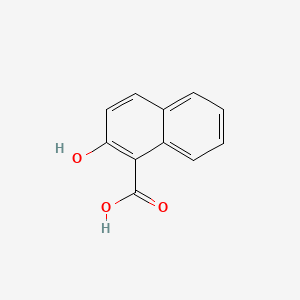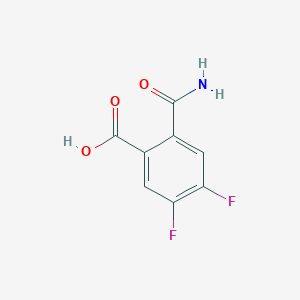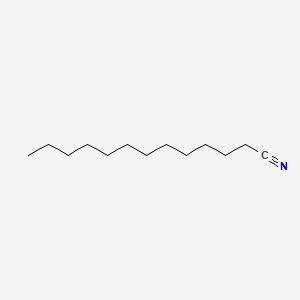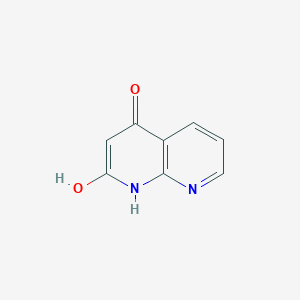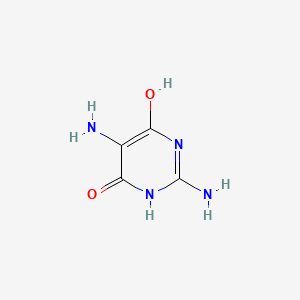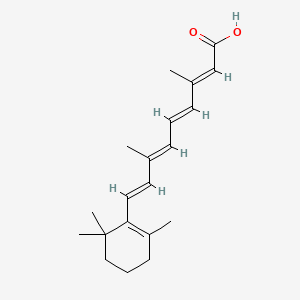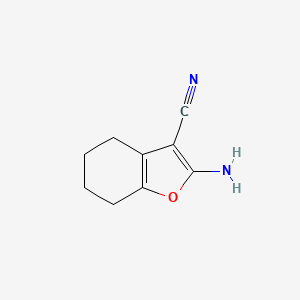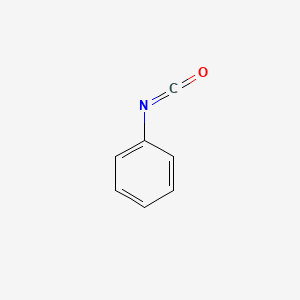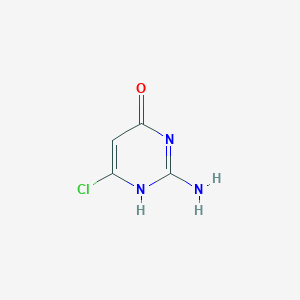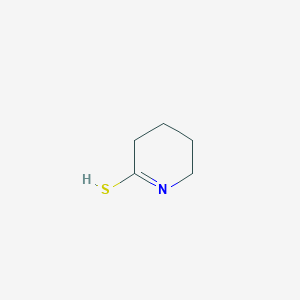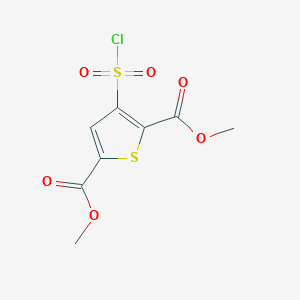
2,5-Dimethyl 3-(chlorosulfonyl)thiophene-2,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethyl 3-(chlorosulfonyl)thiophene-2,5-dicarboxylate is a chemical compound with the molecular formula C8H7ClO6S2 It is a derivative of thiophene, a sulfur-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl 3-(chlorosulfonyl)thiophene-2,5-dicarboxylate typically involves the chlorosulfonation of 2,5-thiophenedicarboxylic acid dimethyl ester. The reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The reaction conditions usually include maintaining a low temperature to control the reaction rate and prevent side reactions. The product is then purified through recrystallization or other suitable purification methods .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorosulfonation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl 3-(chlorosulfonyl)thiophene-2,5-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to form thiophene derivatives with different functional groups.
Oxidation Reactions: Oxidation can lead to the formation of sulfone derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.
Major Products Formed
Sulfonamide Derivatives: Formed through substitution reactions with amines.
Sulfonate Derivatives: Formed through substitution reactions with alcohols.
Thiophene Derivatives: Formed through reduction reactions.
Sulfone Derivatives: Formed through oxidation reactions.
Scientific Research Applications
2,5-Dimethyl 3-(chlorosulfonyl)thiophene-2,5-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals, dyes, and advanced materials.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl 3-(chlorosulfonyl)thiophene-2,5-dicarboxylate involves its ability to interact with various molecular targets and pathways. The chlorosulfonyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound’s thiophene core can also participate in π-π interactions and hydrogen bonding, further influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
2,5-Thiophenedicarboxylic acid dimethyl ester: Lacks the chlorosulfonyl group, making it less reactive in certain chemical reactions.
2,5-Furandicarboxylic acid dimethyl ester: Contains a furan ring instead of a thiophene ring, leading to different chemical and physical properties.
2,5-Thiophenedicarboxylic acid, 3-(methylsulfonyl)-, 2,5-dimethyl ester: Contains a methylsulfonyl group instead of a chlorosulfonyl group, resulting in different reactivity and applications.
Uniqueness
2,5-Dimethyl 3-(chlorosulfonyl)thiophene-2,5-dicarboxylate is unique due to its chlorosulfonyl functional group, which imparts distinct reactivity and enables the formation of a wide range of derivatives. This makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
dimethyl 3-chlorosulfonylthiophene-2,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO6S2/c1-14-7(10)4-3-5(17(9,12)13)6(16-4)8(11)15-2/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSHFGSLQJTPAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(S1)C(=O)OC)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(4-Ethylphenyl)carbamoyl]propanoic acid](/img/structure/B7761335.png)
